molecular formula C10H12BrFOZn B14880623 4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide

4-Fluoro-2-[(n-propyloxy)methyl]phenylZinc bromide

Cat. No.: B14880623
M. Wt: 312.5 g/mol
InChI Key: PYJFILBFUIFZBV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide typically involves the reaction of 4-fluoro-2-[(N-propyloxy)methyl]bromobenzene with zinc in the presence of a suitable catalyst. The reaction is carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:

4-Fluoro-2-[(N-propyloxy)methyl]bromobenzene+Zn4-Fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide\text{4-Fluoro-2-[(N-propyloxy)methyl]bromobenzene} + \text{Zn} \rightarrow \text{this compound} 4-Fluoro-2-[(N-propyloxy)methyl]bromobenzene+Zn→4-Fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady supply of the organozinc reagent, which is then stored in tetrahydrofuran to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. It can also participate in oxidative addition and transmetalation reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and boronic acids are commonly used.

    Oxidative Addition: Palladium or nickel catalysts are employed.

    Transmetalation: Boronic acids or esters are used as partners.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Scientific Research Applications

4-Fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide is widely used in scientific research for the synthesis of complex organic molecules. Its applications include:

    Chemistry: Used in the synthesis of biaryl compounds, which are key intermediates in drug development.

    Biology: Employed in the modification of biologically active molecules to study structure-activity relationships.

    Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in the production of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 4-fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide involves its role as a nucleophilic partner in cross-coupling reactions. The compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boronic acid, and finally reductive elimination to form the desired biaryl product. The molecular targets and pathways involved include the palladium catalyst and the boronic acid partner.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
  • 4-Fluoro-2-[(N-methoxy)methyl]phenylzinc bromide

Uniqueness

4-Fluoro-2-[(N-propyloxy)methyl]phenylzinc bromide is unique due to its specific substitution pattern and the presence of the propyloxy group, which can influence its reactivity and selectivity in cross-coupling reactions. Compared to similar compounds, it may offer different electronic and steric properties, making it suitable for specific synthetic applications.

Properties

Molecular Formula

C10H12BrFOZn

Molecular Weight

312.5 g/mol

IUPAC Name

bromozinc(1+);1-fluoro-3-(propoxymethyl)benzene-4-ide

InChI

InChI=1S/C10H12FO.BrH.Zn/c1-2-6-12-8-9-4-3-5-10(11)7-9;;/h3,5,7H,2,6,8H2,1H3;1H;/q-1;;+2/p-1

InChI Key

PYJFILBFUIFZBV-UHFFFAOYSA-M

Canonical SMILES

CCCOCC1=[C-]C=CC(=C1)F.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.